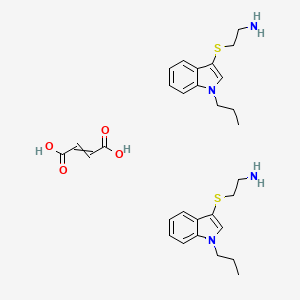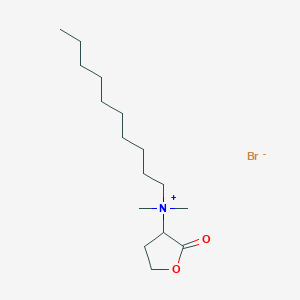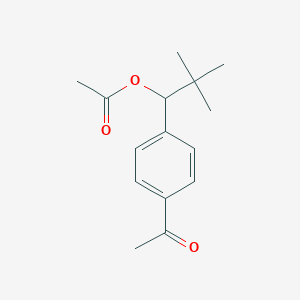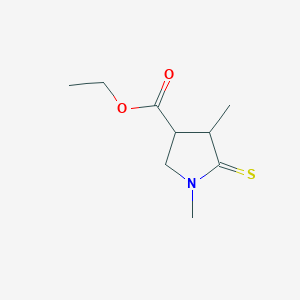
But-2-enedioic acid;2-(1-propylindol-3-yl)sulfanylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
But-2-enedioic acid;2-(1-propylindol-3-yl)sulfanylethanamine is a complex organic compound that combines the structural features of but-2-enedioic acid and 2-(1-propylindol-3-yl)sulfanylethanamine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid;2-(1-propylindol-3-yl)sulfanylethanamine typically involves multiple steps. One common method starts with the preparation of but-2-enedioic acid, which can be synthesized through the oxidation of but-2-ene using potassium permanganate. The 2-(1-propylindol-3-yl)sulfanylethanamine component can be synthesized by reacting 1-propylindole with ethanethiol in the presence of a base such as sodium hydride. The final step involves coupling these two components under specific reaction conditions, often using a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
But-2-enedioic acid;2-(1-propylindol-3-yl)sulfanylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines; reactions may require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
But-2-enedioic acid;2-(1-propylindol-3-yl)sulfanylethanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of but-2-enedioic acid;2-(1-propylindol-3-yl)sulfanylethanamine involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The compound may also influence cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
But-2-enedioic acid: A simpler compound with similar structural features but lacking the indole moiety.
2-(1-propylindol-3-yl)sulfanylethanamine: Shares the indole moiety but lacks the but-2-enedioic acid component.
Uniqueness
But-2-enedioic acid;2-(1-propylindol-3-yl)sulfanylethanamine is unique due to the combination of the but-2-enedioic acid and indole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
61021-83-8 |
|---|---|
Molekularformel |
C30H40N4O4S2 |
Molekulargewicht |
584.8 g/mol |
IUPAC-Name |
but-2-enedioic acid;2-(1-propylindol-3-yl)sulfanylethanamine |
InChI |
InChI=1S/2C13H18N2S.C4H4O4/c2*1-2-8-15-10-13(16-9-7-14)11-5-3-4-6-12(11)15;5-3(6)1-2-4(7)8/h2*3-6,10H,2,7-9,14H2,1H3;1-2H,(H,5,6)(H,7,8) |
InChI-Schlüssel |
HKOFFUGFULZWMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=C(C2=CC=CC=C21)SCCN.CCCN1C=C(C2=CC=CC=C21)SCCN.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzoic acid, 2-[[(2-nitrophenyl)methylene]amino]-, methyl ester](/img/structure/B14594973.png)
![(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14594976.png)

![2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate](/img/structure/B14594995.png)
![1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester](/img/structure/B14594996.png)




![{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane](/img/structure/B14595025.png)
